molecular formula C20H18N2O3S B3866392 N-[(E)-(2-prop-2-enoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide

N-[(E)-(2-prop-2-enoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide

Cat. No.: B3866392
M. Wt: 366.4 g/mol
InChI Key: PFCHBZNWDKJWMF-RCCKNPSSSA-N
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Description

N-[(E)-(2-prop-2-enoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide is a complex organic compound with a molecular formula of C20H17N2O3S This compound is characterized by the presence of a naphthalene ring, a benzenesulfonamide group, and an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-prop-2-enoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide typically involves a multi-step process One common method starts with the preparation of the naphthalene derivative, which is then reacted with an appropriate aldehyde to form the imine linkageThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-prop-2-enoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amines or alcohols .

Scientific Research Applications

N-[(E)-(2-prop-2-enoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(E)-(2-prop-2-enoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(2-prop-2-enoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide is unique due to its specific structural features, such as the naphthalene ring and the imine linkage. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(E)-(2-prop-2-enoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-2-14-25-20-13-12-16-8-6-7-11-18(16)19(20)15-21-22-26(23,24)17-9-4-3-5-10-17/h2-13,15,22H,1,14H2/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCHBZNWDKJWMF-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C2=CC=CC=C2C=C1)C=NNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=C(C2=CC=CC=C2C=C1)/C=N/NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-(2-prop-2-enoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide
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N-[(E)-(2-prop-2-enoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide
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N-[(E)-(2-prop-2-enoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide
Reactant of Route 4
N-[(E)-(2-prop-2-enoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide
Reactant of Route 5
N-[(E)-(2-prop-2-enoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide
Reactant of Route 6
N-[(E)-(2-prop-2-enoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide

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